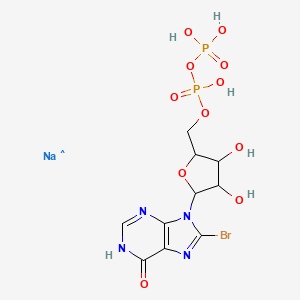
3-(Allyloxy)-4-bromothiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Allyloxy)-4-bromothiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of an allyloxy group at the 3-position, a bromine atom at the 4-position, and a carboxylic acid group at the 2-position of the thiophene ring. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-4-bromothiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of thiophene-2-carboxylic acid to introduce the bromine atom at the 4-position. This is followed by the allylation of the resulting 4-bromothiophene-2-carboxylic acid using an allyl halide in the presence of a base, such as potassium carbonate, to form the allyloxy group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-(Allyloxy)-4-bromothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The allyloxy group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the allyloxy group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction of the carboxylic acid group.
Major Products
Substitution: Formation of 4-substituted thiophene derivatives.
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of alcohols or aldehydes.
科学的研究の応用
3-(Allyloxy)-4-bromothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 3-(Allyloxy)-4-bromothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyloxy and bromine substituents can influence the compound’s binding affinity and specificity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting its biological activity.
類似化合物との比較
Similar Compounds
3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
3-(Allyloxy)-4-fluorothiophene-2-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
3-(Methoxy)-4-bromothiophene-2-carboxylic acid: Similar structure but with a methoxy group instead of an allyloxy group.
Uniqueness
3-(Allyloxy)-4-bromothiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyloxy group provides opportunities for further functionalization, while the bromine atom allows for selective substitution reactions. This combination makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H7BrO3S |
|---|---|
分子量 |
263.11 g/mol |
IUPAC名 |
4-bromo-3-prop-2-enoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H7BrO3S/c1-2-3-12-6-5(9)4-13-7(6)8(10)11/h2,4H,1,3H2,(H,10,11) |
InChIキー |
SLNYKKCDRPPIKR-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=C(SC=C1Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)
![Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)
![N,N'-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12062675.png)




![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)

